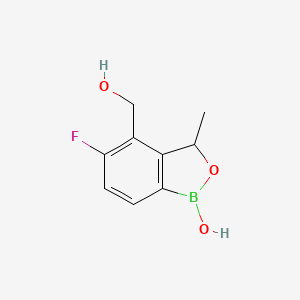
5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a fluorinated benzoxaborole derivative Benzoxaboroles are a class of boron-containing heterocycles known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the incorporation of a fluorine atom into the benzoxaborole core. One common method is the nucleophilic substitution of a halogenated benzoxaborole precursor with a fluorinating agent such as potassium fluoride (KF) in the presence of a phase-transfer catalyst like 18-crown-6. The reaction is usually carried out at elevated temperatures (110-120°C) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and improve the overall yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to its corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: Amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of enzymes or as a ligand for receptor binding.
Materials Science: Its boron-containing structure can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving boron-containing molecules.
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can enhance the compound’s binding affinity to certain enzymes or receptors. Additionally, the boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A fluorinated pyrimidine used in cancer treatment.
Fluoropyridines: Fluorinated derivatives of pyridine with applications in medicinal chemistry and materials science.
Fluoroimidazoles: Fluorinated imidazole derivatives with potential biological activities.
Uniqueness
5-Fluoro-4-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its combination of a fluorine atom and a boron-containing benzoxaborole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C9H10BFO3 |
|---|---|
Molekulargewicht |
195.99 g/mol |
IUPAC-Name |
(5-fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborol-4-yl)methanol |
InChI |
InChI=1S/C9H10BFO3/c1-5-9-6(4-12)8(11)3-2-7(9)10(13)14-5/h2-3,5,12-13H,4H2,1H3 |
InChI-Schlüssel |
BPWKZIYRROBJLJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(C(O1)C)C(=C(C=C2)F)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


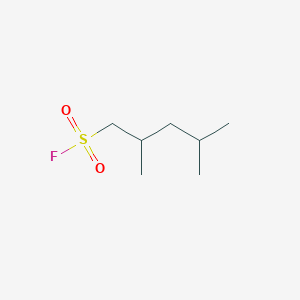
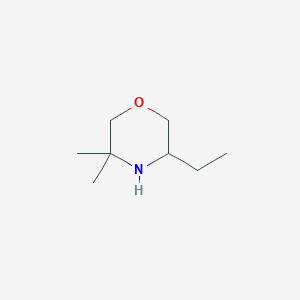
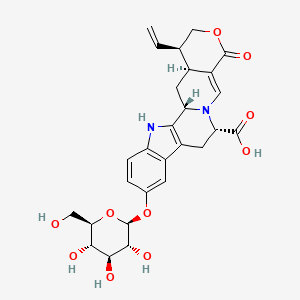
![Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13315612.png)
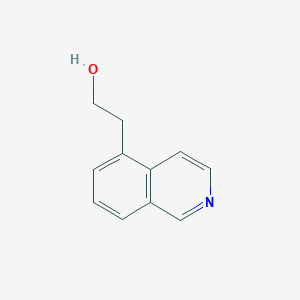

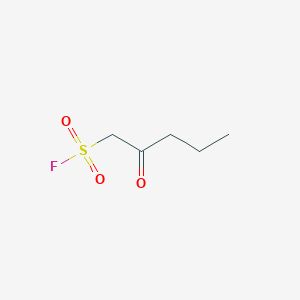
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13315630.png)
![2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B13315631.png)
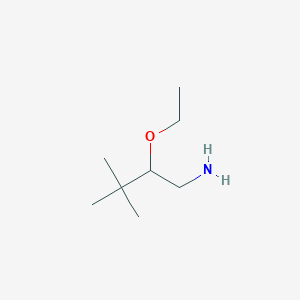
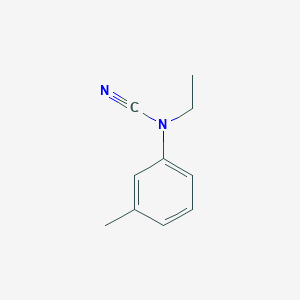


![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13315658.png)
